molecular formula C13H11N3S B1269304 2-(4-Amino-phenyl)-benzothiazol-6-ylamine CAS No. 50862-59-4

2-(4-Amino-phenyl)-benzothiazol-6-ylamine

Cat. No.: B1269304
CAS No.: 50862-59-4
M. Wt: 241.31 g/mol
InChI Key: AQBLHXAPPAUPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-phenyl)-benzothiazol-6-ylamine is a heterocyclic aromatic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring fused with an aniline moiety, which contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-(4-Amino-phenyl)-benzothiazol-6-ylamine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . It interacts with bacterial cell membranes, leading to membrane perturbation and intracellular effects . Additionally, this compound has been found to bind to DNA, suggesting a potential mechanism for its antimicrobial action . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase may also contribute to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated selective cytotoxicity, particularly against estrogen receptor-positive breast cancer cell lines . It induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial cell membranes, causing membrane disruption and increased permeability . This interaction leads to the leakage of cellular contents and ultimately cell death . In cancer cells, the compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and transcription . This inhibition results in DNA damage and triggers apoptotic pathways . Additionally, this compound can modulate the activity of various kinases, leading to altered cell signaling and gene expression .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . In vitro studies have shown that the antimicrobial and anticancer effects of this compound are time-dependent, with prolonged exposure leading to increased cytotoxicity . Long-term studies in vivo have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with cofactors such as NADPH is essential for its metabolism and subsequent biological activity . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and distribution . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the compound’s ability to bind to DNA suggests its localization in the nucleus, where it can exert its effects on gene expression and DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine typically involves the condensation of 4-nitroaniline with 2-aminobenzenethiol under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction can be summarized as follows:

  • Condensation Reaction

      Reactants: 4-nitroaniline and 2-aminobenzenethiol

      Conditions: Acidic medium (e.g., hydrochloric acid)

      Product: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine

  • Reduction Reaction

      Reactants: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine

      Conditions: Reducing agent (e.g., hydrogen gas with palladium on carbon catalyst)

      Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-phenyl)-benzothiazol-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas with palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nitration (nitric acid and sulfuric acid), sulfonation (sulfuric acid), halogenation (halogens like chlorine or bromine)

Major Products Formed

    Oxidation: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Comparison with Similar Compounds

2-(4-Amino-phenyl)-benzothiazol-6-ylamine can be compared with other benzothiazole derivatives:

    2-(4-Nitro-phenyl)-benzothiazol-6-ylamine: Similar structure but with a nitro group instead of an amino group, leading to different reactivity and biological activity.

    2-(4-Chloro-phenyl)-benzothiazol-6-ylamine: Contains a chloro group, which affects its electrophilic substitution reactions and antimicrobial properties.

    2-(4-Methyl-phenyl)-benzothiazol-6-ylamine: The presence of a methyl group influences its hydrophobicity and interaction with biological targets.

The unique combination of the benzothiazole ring and the aniline moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-aminophenyl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLHXAPPAUPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353947
Record name 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50862-59-4
Record name 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.